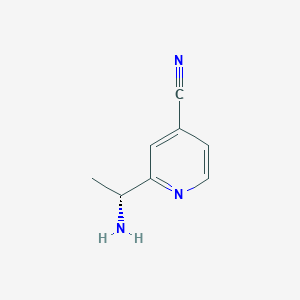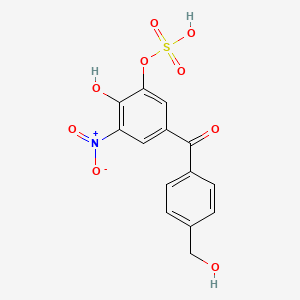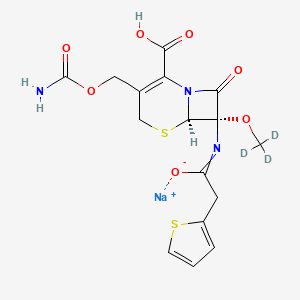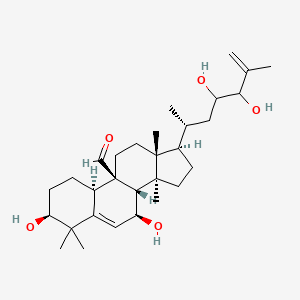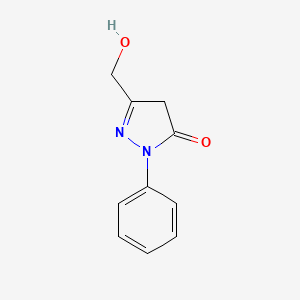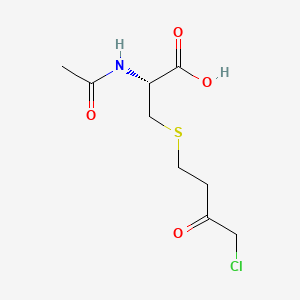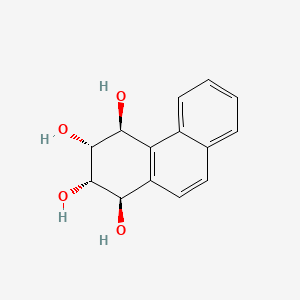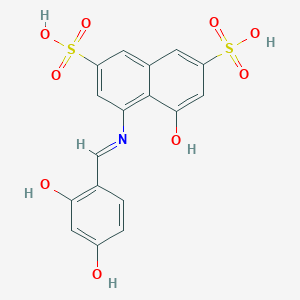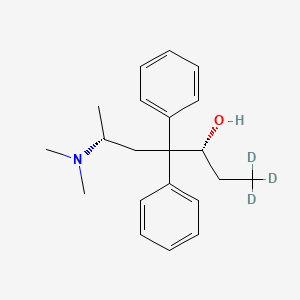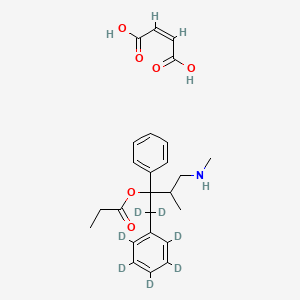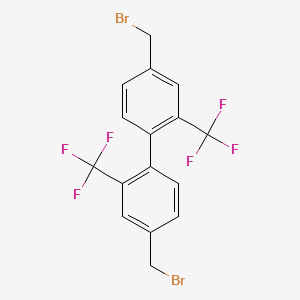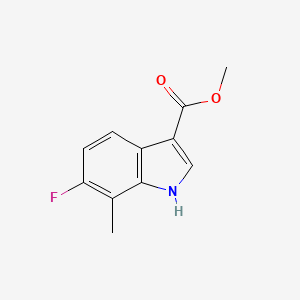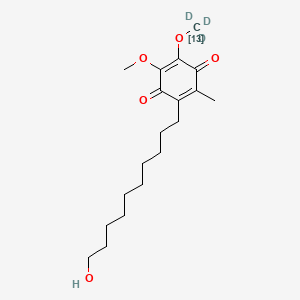
Idebenone-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Idebenone-13C,d3: is a synthetic analogue of ubiquinone, also known as Coenzyme Q10. It is a stable isotope-labeled compound, specifically labeled with carbon-13 and deuterium. The chemical name for this compound is 2-(10-hydroxydecyl)-6-methoxy-5-(methoxy-13C-d3)-3-methylcyclohexa-2,5-diene-1,4-dione. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of idebenone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Idebenone-13C,d3 involves the incorporation of carbon-13 and deuterium into the idebenone molecule. The process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled methoxy groups and hydroxydecyl chains.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the incorporation of stable isotopes and the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the labeled compound.
Analyse Des Réactions Chimiques
Types of Reactions: Idebenone-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, Idebenone-13C,d3 is used to study reaction mechanisms and pathways. The stable isotopes help in tracing the movement of atoms during chemical reactions, providing valuable insights into the compound’s behavior.
Biology: In biological research, this compound is utilized to investigate its metabolic pathways and interactions with biological molecules. It helps in understanding how the compound is processed within living organisms.
Medicine: In medicine, this compound is studied for its potential therapeutic effects. It is used in research related to neurodegenerative diseases, mitochondrial disorders, and other conditions where oxidative stress plays a role.
Industry: In the industrial sector, this compound is employed in the development of pharmaceuticals and cosmetic products. Its antioxidant properties make it a valuable ingredient in formulations aimed at reducing oxidative damage.
Mécanisme D'action
Idebenone-13C,d3 exerts its effects by interacting with the electron transport chain in mitochondria. It transfers electrons directly to complex III, bypassing complex I, and restoring cellular energy (ATP) generation. This process reduces free radicals, inhibits lipid peroxidation, and protects the lipid membrane and mitochondria from oxidative damage . The compound’s antioxidant properties are crucial in mitigating oxidative stress and improving mitochondrial function.
Comparaison Avec Des Composés Similaires
Ubiquinone (Coenzyme Q10): A naturally occurring compound with similar antioxidant properties.
Idebenone: The non-labeled version of Idebenone-13C,d3, used for similar research purposes.
Mitoquinone: Another analogue of ubiquinone, designed to target mitochondria specifically.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides a distinct advantage in studying the pharmacokinetics and metabolic pathways of idebenone, offering insights that are not possible with non-labeled compounds.
Propriétés
Formule moléculaire |
C19H30O5 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-(10-hydroxydecyl)-6-methoxy-3-methyl-5-(trideuterio(113C)methoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3/i2+1D3 |
Clé InChI |
JGPMMRGNQUBGND-JVXUGDAPSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCO)OC |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



